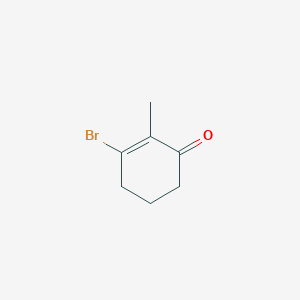
2-Cyclohexen-1-one, 3-bromo-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 3-bromo-2-methyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a bromine atom and a methyl group attached to the cyclohexene ring. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 3-bromo-2-methyl- can be synthesized through several methods. One common approach involves the bromination of 3-methyl-2-cyclohexen-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the cyclohexene ring.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3-bromo-2-methyl- may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 3-bromo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexanol derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid.
Oxidation: Chromium trioxide (CrO3) in acetic acid or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted cyclohexenones.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 3-bromo-2-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 3-bromo-2-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the bromine atom.
Cyclohex-2-en-1-one: Lacks both the bromine and methyl groups.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Contains additional substituents on the cyclohexene ring.
Uniqueness
2-Cyclohexen-1-one, 3-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group on the cyclohexene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Numéro CAS |
56671-83-1 |
|---|---|
Formule moléculaire |
C7H9BrO |
Poids moléculaire |
189.05 g/mol |
Nom IUPAC |
3-bromo-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9BrO/c1-5-6(8)3-2-4-7(5)9/h2-4H2,1H3 |
Clé InChI |
NSHUYSGRDDFOOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCCC1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


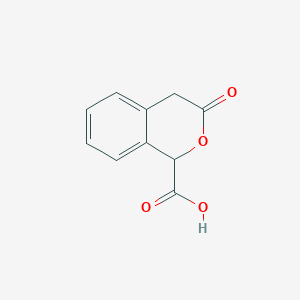


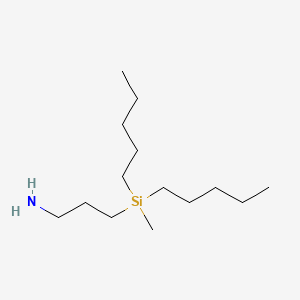
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
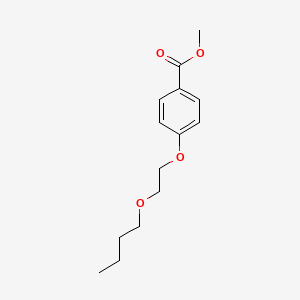
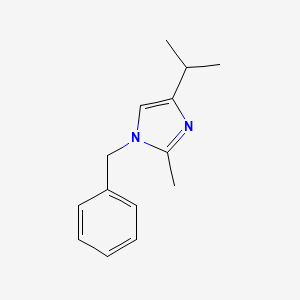
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
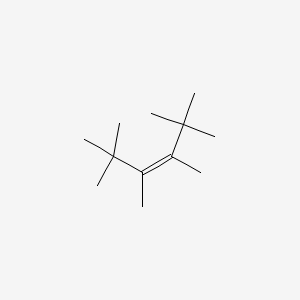
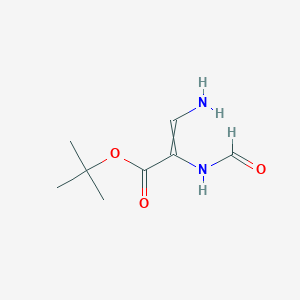
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
